molecular formula C21H29N5O2S B4875227 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine

4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B4875227
M. Wt: 415.6 g/mol
InChI Key: LRJPSBBGFLRLKC-UHFFFAOYSA-N
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Description

4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylbenzenesulfonyl group and a pyrimidine ring substituted with a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with the 2,4-dimethylbenzenesulfonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately, often starting from a suitable pyrimidine precursor. The pyrimidine ring is then substituted with a pyrrolidine group through a nucleophilic substitution reaction.

    Coupling of Intermediates: The final step involves coupling the piperazine and pyrimidine intermediates. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzenesulfonyl moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and alkoxides, often in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonyl group can lead to the formation of a sulfide.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Research: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved would depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but has a phenyl group instead of a 2,4-dimethylbenzenesulfonyl group.

    4-[4-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine: This compound has a similar piperazine and pyrimidine structure but with different substituents.

Uniqueness

4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for developing new pharmaceuticals and materials.

Properties

IUPAC Name

4-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2S/c1-16-6-7-19(17(2)14-16)29(27,28)26-12-10-25(11-13-26)21-15-20(22-18(3)23-21)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJPSBBGFLRLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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